H-Arg-Ser-Arg-His-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Arg-Ser-Arg-His-Phe-OH is a peptide composed of the amino acids arginine, serine, histidine, and phenylalanine. This compound is known for its unique sequence and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Ser-Arg-His-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid (phenylalanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (histidine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (arginine, serine, and arginine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that follow the same SPPS principles. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Arg-Ser-Arg-His-Phe-OH can undergo various chemical reactions, including:
Oxidation: The histidine and phenylalanine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
H-Arg-Ser-Arg-His-Phe-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzymatic studies and protein-protein interaction assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of H-Arg-Ser-Arg-His-Phe-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residues can interact with negatively charged sites on proteins, while the histidine residue can participate in catalytic processes. The phenylalanine residue contributes to hydrophobic interactions, stabilizing the peptide’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
H-Arg-Gly-Asp-Ser-OH: This peptide has a similar sequence but includes glycine and aspartic acid instead of histidine and phenylalanine.
H-Gly-Pro-Arg-Pro-OH: This peptide includes proline and glycine, offering different structural and functional properties.
Uniqueness
H-Arg-Ser-Arg-His-Phe-OH is unique due to its specific sequence, which imparts distinct biochemical properties. The presence of histidine and phenylalanine allows for unique interactions and reactions not observed in similar peptides .
Properties
Molecular Formula |
C32H51N13O9 |
---|---|
Molecular Weight |
761.8 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H47N13O7.C2H4O2/c31-19(8-4-10-37-29(32)33)24(45)43-23(15-44)27(48)40-20(9-5-11-38-30(34)35)25(46)41-21(13-18-14-36-16-39-18)26(47)42-22(28(49)50)12-17-6-2-1-3-7-17;1-2(3)4/h1-3,6-7,14,16,19-23,44H,4-5,8-13,15,31H2,(H,36,39)(H,40,48)(H,41,46)(H,42,47)(H,43,45)(H,49,50)(H4,32,33,37)(H4,34,35,38);1H3,(H,3,4)/t19-,20-,21-,22-,23-;/m0./s1 |
InChI Key |
NTIWVVBZLGQFEX-GKPXRVKLSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.